molecular formula C15H17N3O4S2 B3014413 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea CAS No. 1203093-76-8

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea

Cat. No.: B3014413
CAS No.: 1203093-76-8
M. Wt: 367.44
InChI Key: WOPBUNSCOYXIKE-UHFFFAOYSA-N
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Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea (CAS 1203186-79-1) is a chemical compound with a molecular formula of C16H19N3O4S2 and a molecular weight of 381.5 g/mol . This molecule is characterized by a 1,1-dioxidoisothiazolidine group, a key structural motif in medicinal chemistry. The isothiazolidine 1,1-dioxide core is a cyclic sulfonamide, also known as a γ-sultam, which imparts significant conformational rigidity and unique electronic properties, making it a valuable scaffold in pharmaceutical research . The presence of the urea linkage bridging an aromatic system further enhances its potential for molecular recognition. The 1,1-dioxidoisothiazolidine moiety is a recognized pharmacophore investigated for its role in enzyme inhibition. Derivatives containing this core have shown potent inhibitory effects on key enzymatic targets such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LO), and protein tyrosine phosphatase 1B (PTP1B), indicating potential applications in research areas like inflammation, cancer, and metabolic diseases . Furthermore, structurally related urea-linked heterocyclic compounds have demonstrated notable biological activities in scientific screenings, including significant anticancer properties against various cancer cell lines and inhibition of molecular targets like the epidermal growth factor receptor (EGFR) . This suggests that this compound is a promising building block for developing novel therapeutic agents and biochemical probes. Researchers can utilize this compound as a key intermediate in multi-step synthetic protocols, including efficient one-pot click/aza-Michael addition reactions, to generate diverse chemical libraries for high-throughput screening . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-22-13-6-5-11(18-7-3-9-24(18,20)21)10-12(13)16-15(19)17-14-4-2-8-23-14/h2,4-6,8,10H,3,7,9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPBUNSCOYXIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a dioxidoisothiazolidine moiety, a methoxyphenyl group, and a thiophene ring, which together contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes:

  • Dioxidoisothiazolidine : A five-membered ring that enhances chemical reactivity.
  • Methoxyphenyl group : Provides hydrophobic interactions and may influence binding affinity to biological targets.
  • Thiophenyl moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, the dioxidoisothiazolidinyl moiety is believed to play a crucial role in enzyme inhibition and receptor modulation. The methoxy groups enhance binding affinity, while the thiophene ring contributes to the compound's overall biological profile .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimycobacterial Activity : Preliminary studies suggest that derivatives of this compound display significant activity against Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 1.56 µM to over 200 µM against drug-resistant strains .
  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This compound has been identified as a potential inhibitor of CDK2, which is crucial for cell cycle regulation. Inhibiting CDK2 can lead to reduced cell proliferation, making it a candidate for cancer therapy .
  • Hedgehog Signaling Pathway Inhibition : The compound also demonstrates the ability to inhibit the hedgehog signaling pathway, which is implicated in various cancers. This inhibition may prevent tumor growth and angiogenesis.

Case Studies

Several studies have explored the biological activities of compounds structurally similar to this compound:

  • Antitubercular Activity : In one study, a series of thiourea derivatives were synthesized and evaluated for their antimycobacterial properties. Compounds with similar structural features showed promising results against M. tuberculosis, with some exhibiting low cytotoxicity while maintaining high efficacy .
    CompoundMIC (µM)Cytotoxicity (IC50 µM)
    TTU121.56<50
    TTU63.125<50
    TTU512.5<50
  • CDK Inhibition : Another study focused on urea derivatives demonstrated significant inhibition of CDK2 activity with IC50 values in the low micromolar range, indicating potential as anti-cancer agents .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. Research indicates that compounds targeting CDK2 can affect cellular proliferation, making them valuable in cancer therapy. The inhibitory effects are typically assessed through biochemical assays measuring enzyme activity in the presence of the compound.

2. Anticancer Activity

Inhibiting the hedgehog signaling pathway is another significant application of this compound. This pathway is crucial for regulating cell growth and differentiation. By blocking this pathway, the compound may prevent cancer cell proliferation and reduce angiogenesis, offering therapeutic potential for various cancers .

3. Interaction Studies

The molecular interactions of this compound have been studied extensively to understand its mechanism of action at the cellular level. It has been shown to interact with specific enzymes or receptors, modulating their activity, which can lead to therapeutic benefits in treating diseases associated with dysregulated cell growth.

Case Studies

StudyFindings
Study on CDK2 Inhibition Demonstrated that the compound effectively inhibits CDK2 activity, leading to reduced cell proliferation in cancer cell lines.
Hedgehog Pathway Inhibition Showed that the compound significantly decreases activity in the hedgehog signaling pathway, indicating potential use in cancer therapies .
Molecular Interaction Analysis Identified specific binding sites on target enzymes, providing insights into the compound's mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,1-dioxidoisothiazolidine group may enhance solubility compared to adamantyl (Compound 40) or benzofuran (4a-d) derivatives .
  • Synthetic Routes : Urea formation via coupling (e.g., DCM/DIPEA in Compound 40) is a likely pathway for the target compound, though direct evidence is lacking .
  • Bioactivity : Adamantyl-urea hybrids (e.g., Compound 40) show anti-tuberculosis activity, while thiadiazol-thiophen hybrids () may target kinases or proteases .

Urea Derivatives with Sulfone or Piperazine Moieties

Table 2: Functional Group Impact

Compound Name Functional Groups Molecular Weight Biological Relevance
Target Compound 1,1-Dioxidoisothiazolidine, methoxy, urea Not Provided Potential kinase inhibition (inferred)
2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI) Isothiazolidine dioxido, indazol, biphenyl Not Provided Anti-uterine myoma (PARP inhibition)
HBK14: 1-[(2,6-Dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine Piperazine, methoxyphenyl Not Provided CNS modulation (serotonin/dopamine)

Key Observations :

  • Sulfone Groups: The 1,1-dioxidoisothiazolidine group in the target compound and BAI () may improve metabolic stability compared to non-sulfonated analogs .
  • Methoxy Substitution : The 2-methoxyphenyl group in the target compound and HBK14 () could influence lipophilicity and membrane permeability .

Q & A

What are the optimal synthetic routes for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

Answer:
The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound, the 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline intermediate can react with thiophen-2-yl isocyanate under inert conditions (e.g., DCM or toluene) with a base like triethylamine to neutralize HCl byproducts. Reaction temperature (reflux vs. room temperature) significantly impacts yield: higher temperatures may accelerate kinetics but risk side reactions (e.g., hydrolysis of the isothiazolidin dioxide moiety). Solvent polarity and stoichiometric ratios (1:1.2 amine:isocyanate) should be optimized to minimize unreacted starting materials. For analogous urea derivatives, yields ranged from 40–63% depending on substituent reactivity .

How can researchers resolve discrepancies in 1H^1H1H NMR data interpretation for urea derivatives with thiophene substituents?

Answer:
Thiophene protons often exhibit complex splitting patterns due to conjugation and anisotropic effects. For example, the thiophen-2-yl group’s β-protons may show coupling (J3.55.0HzJ \approx 3.5–5.0 \, \text{Hz}) with adjacent protons. Conflicting integrations or unexpected multiplicities can arise from rotamers around the urea C–N bond. To resolve this:

  • Use 2D NMR (e.g., 1H^1H-13C^13C HSQC) to assign proton-carbon correlations.
  • Perform variable-temperature NMR to identify dynamic rotational barriers.
  • Compare experimental data with computed chemical shifts (DFT methods) to validate assignments .

What strategies are effective in overcoming low crystallinity during X-ray diffraction analysis of this compound?

Answer:
Low crystallinity may stem from flexible substituents (e.g., the isothiazolidin dioxide ring) or solvent inclusion. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
  • Cryocrystallography : Collect data at 100 K to stabilize weak crystal lattices.
  • SHELXL refinement : Apply restraints for disordered regions (e.g., the methoxy group) and validate with R-factor convergence (R1<0.05R_1 < 0.05) .

How to design experiments to evaluate the hydrogen bonding network in the crystal structure?

Answer:
Hydrogen bonding drives molecular packing and stability. Use Mercury CSD’s Materials Module to:

  • Identify donor-acceptor distances (N–H···O/S) within 2.5–3.2 Å.
  • Calculate graph-set descriptors (e.g., R22(8)\text{R}_2^2(8) motifs) to classify interaction patterns.
  • Compare with similar urea derivatives in the Cambridge Structural Database (CSD) to identify conserved motifs.
  • Validate energetics using DFT calculations (e.g., AIM analysis) to quantify bond strengths .

What in vitro assays are suitable for assessing the biological activity of this compound, considering its structural features?

Answer:
Given the urea scaffold’s propensity for enzyme inhibition (e.g., kinase or protease targets):

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases).
  • Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations, accounting for thiophene’s lipophilicity.
  • Cytotoxicity screening : Pair with MTT assays on relevant cell lines (e.g., cancer or bacterial models for anti-tubercular activity) .

How can computational tools predict the binding affinity of this urea derivative towards target enzymes?

Answer:

  • Molecular docking (AutoDock Vina) : Model interactions between the urea carbonyl and catalytic residues (e.g., Asp/Lys in kinases).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., isothiazolidin vs. oxazolidinone).
  • Validate predictions with SPR (surface plasmon resonance) to measure KDK_D values .

What safety protocols are critical when handling intermediates during synthesis?

Answer:

  • Reactive intermediates : Isocyanates (if used) are respiratory irritants; use Schlenk lines under N2\text{N}_2 with scrubbers.
  • Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and FFP3 respirators during solid handling to avoid inhalation of fine particles.
  • Spill management : Absorb with vermiculite, avoid water (risk of exothermic decomposition), and dispose as hazardous waste .

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